molecular formula C12H16ClFN2 B13779563 alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride CAS No. 81603-64-7

alpha-Ethyl-6-fluoro-1H-indole-3-ethanamine hydrochloride

Cat. No.: B13779563
CAS No.: 81603-64-7
M. Wt: 242.72 g/mol
InChI Key: HGEQIYMDPOFWFU-UHFFFAOYSA-N
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Description

1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Alkylation: The butan-2-yl group can be introduced through alkylation reactions using appropriate alkyl halides and bases.

    Quaternization: The final step involves the quaternization of the nitrogen atom with a suitable alkylating agent, followed by the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group or the butan-2-yl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Oxo derivatives of the indole ring.

    Reduction: Reduced forms of the indole ring or the butan-2-yl group.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-indol-3-yl)butan-2-ylazanium chloride: Lacks the fluoro group, which may affect its biological activity and chemical reactivity.

    1-(6-chloro-1H-indol-3-yl)butan-2-ylazanium chloride: Contains a chloro group instead of a fluoro group, leading to different chemical and biological properties.

    1-(6-methyl-1H-indol-3-yl)butan-2-ylazanium chloride: Contains a methyl group at the 6-position, which may influence its reactivity and biological activity.

Uniqueness

1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium chloride is unique due to the presence of the fluoro group, which can enhance its biological activity and stability. The fluoro group can also influence the compound’s electronic properties, making it a valuable scaffold for drug development and other scientific research applications.

Properties

CAS No.

81603-64-7

Molecular Formula

C12H16ClFN2

Molecular Weight

242.72 g/mol

IUPAC Name

1-(6-fluoro-1H-indol-3-yl)butan-2-ylazanium;chloride

InChI

InChI=1S/C12H15FN2.ClH/c1-2-10(14)5-8-7-15-12-6-9(13)3-4-11(8)12;/h3-4,6-7,10,15H,2,5,14H2,1H3;1H

InChI Key

HGEQIYMDPOFWFU-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CNC2=C1C=CC(=C2)F)[NH3+].[Cl-]

Origin of Product

United States

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